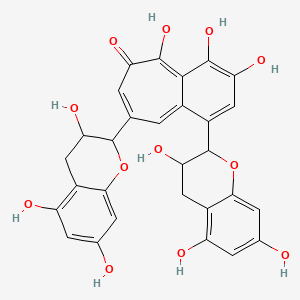
Theaflavine;(-)-Theaflavin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Theaflavine;(-)-Theaflavin is a polyphenolic compound predominantly found in black tea. It is formed during the fermentation process of tea leaves, where catechins are oxidized. This compound is known for its distinctive reddish-orange color and contributes to the flavor and health benefits of black tea. This compound has garnered significant attention due to its potential antioxidant, anti-inflammatory, and anticancer properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Theaflavine;(-)-Theaflavin can be synthesized through the oxidative coupling of catechins, specifically epicatechin and epigallocatechin. The reaction typically involves the use of oxidizing agents such as potassium ferricyanide under controlled pH and temperature conditions to facilitate the formation of theaflavins.
Industrial Production Methods: In the industrial setting, this compound is produced during the fermentation of tea leaves. The process involves withering, rolling, and oxidizing the leaves, which leads to the enzymatic conversion of catechins to theaflavins. The conditions such as temperature, humidity, and duration of fermentation are carefully controlled to optimize the yield of theaflavins.
Analyse Des Réactions Chimiques
Types of Reactions: Theaflavine;(-)-Theaflavin undergoes various chemical reactions, including:
Oxidation: Theaflavins can be further oxidized to form thearubigins, which are larger polyphenolic compounds.
Reduction: Under certain conditions, theaflavins can be reduced back to catechins.
Substitution: Theaflavins can participate in substitution reactions where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium ferricyanide, hydrogen peroxide.
Reducing Agents: Sodium borohydride, ascorbic acid.
Conditions: Reactions are typically carried out in aqueous solutions at controlled pH and temperature.
Major Products Formed:
Thearubigins: Formed through further oxidation of theaflavins.
Catechins: Formed through the reduction of theaflavins.
Applications De Recherche Scientifique
Theaflavine;(-)-Theaflavin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study polyphenolic oxidation and polymerization reactions.
Biology: Investigated for its role in cellular signaling pathways and gene expression modulation.
Medicine: Explored for its potential therapeutic effects in cancer prevention, cardiovascular health, and neuroprotection.
Industry: Utilized in the food and beverage industry for its antioxidant properties and as a natural colorant.
Mécanisme D'action
Theaflavine;(-)-Theaflavin exerts its effects through several mechanisms:
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Effects: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase.
Anticancer Properties: Induces apoptosis in cancer cells by modulating signaling pathways such as the p53 and NF-κB pathways.
Cardiovascular Benefits: Improves endothelial function and reduces blood pressure by enhancing nitric oxide production.
Comparaison Avec Des Composés Similaires
Theaflavine;(-)-Theaflavin is unique among polyphenols due to its specific structure and formation process. Similar compounds include:
Catechins: Found in green tea, catechins are the precursors to theaflavins and have similar antioxidant properties.
Thearubigins: Larger polyphenolic compounds formed from the oxidation of theaflavins, contributing to the color and flavor of black tea.
Flavonoids: A broad class of polyphenolic compounds found in various plants, with diverse biological activities.
This compound stands out due to its specific formation during tea fermentation and its potent biological activities, making it a compound of significant interest in both research and industry.
Propriétés
Formule moléculaire |
C29H24O12 |
|---|---|
Poids moléculaire |
564.5 g/mol |
Nom IUPAC |
3,4,5-trihydroxy-1,8-bis(3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl)benzo[7]annulen-6-one |
InChI |
InChI=1S/C29H24O12/c30-11-3-17(32)15-8-21(36)28(40-23(15)5-11)10-1-13-14(7-20(35)27(39)25(13)26(38)19(34)2-10)29-22(37)9-16-18(33)4-12(31)6-24(16)41-29/h1-7,21-22,28-33,35-37,39H,8-9H2,(H,34,38) |
Clé InChI |
IPMYMEWFZKHGAX-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=O)C(=C4C(=C3)C(=CC(=C4O)O)C5C(CC6=C(C=C(C=C6O5)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


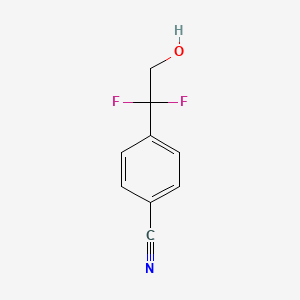
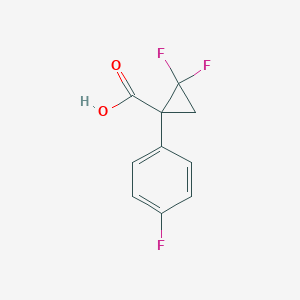
![3-(2-Hydroxypropan-2-yl)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene-4,7,9-triol](/img/structure/B15127072.png)
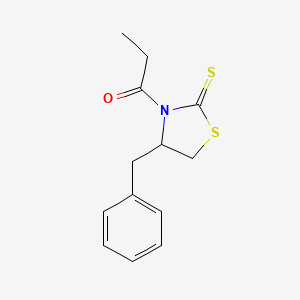

![rac-{1-[(3R,4R)-4-(aminomethyl)oxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride, trans](/img/structure/B15127093.png)
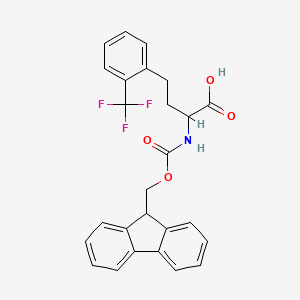
![6,15,24-Triaminoheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosane-9,18,27-trione](/img/structure/B15127103.png)
![tert-butyl ((3-oxo-1-phenylhexahydro-1H-pyrrolo[1,2-c][1,3]oxazin-7-yl)methyl)carbamate](/img/structure/B15127109.png)
![9-(Hydroxymethyl)-3,6-dimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione](/img/structure/B15127112.png)

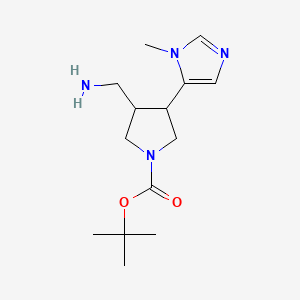
![[2-[2-[bis(furan-2-yl)phosphanyl]-6-methoxyphenyl]-3-methoxyphenyl]-bis(furan-2-yl)phosphane;palladium(2+);dichloride](/img/structure/B15127129.png)
![(3R,4S)-3,4-dihydroxy-N,N-dimethyl-3,4,5,6,7,8,9,10,11,12-decahydro-2H-benzo[m][1]oxa[7]azacyclotetradecine-14-carboxamide](/img/structure/B15127143.png)
